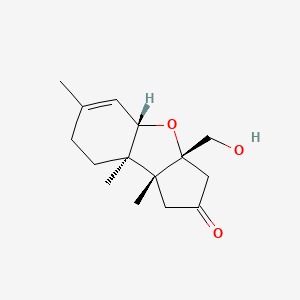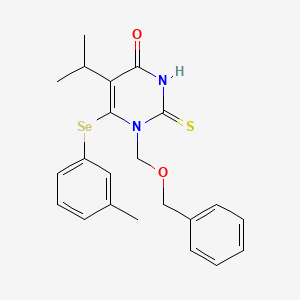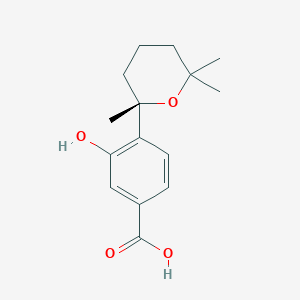
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indeno-pyridazinone core, makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridazinone Core: This step involves the cyclization of a suitable precursor to form the indeno-pyridazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Acetylation: The next step involves the introduction of the acetamide group through an acetylation reaction. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents such as halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, Alkylating agents, Nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation and cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-indeno(1,2-c)pyridazin-7-yl)acetamide can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar biological activities.
Indeno Derivatives: Compounds with an indeno core structure, which may have different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indeno and pyridazinone structures, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a subject of ongoing research and development, with promising applications in various fields.
Propriétés
Numéro CAS |
103422-54-4 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-(3-oxo-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-7-yl)acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-7(17)14-10-2-3-11-8(5-10)4-9-6-12(18)15-16-13(9)11/h2-3,5,9H,4,6H2,1H3,(H,14,17)(H,15,18) |
Clé InChI |
VZQRLYZMJFIJOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)C3=NNC(=O)CC3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)





![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


